molecular formula C18H19ClN2O5S B11056341 2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide

2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11056341
M. Wt: 410.9 g/mol
InChI Key: REZXROMQMHTRBF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxyphenyl group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H19ClN2O5S/c1-20(16-4-2-3-5-17(16)22)18(23)14-12-13(6-7-15(14)19)27(24,25)21-8-10-26-11-9-21/h2-7,12,22H,8-11H2,1H3

InChI Key

REZXROMQMHTRBF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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